7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
Description
This chromen-4-one derivative is characterized by a hydroxyl group at position 7, a trifluoromethyl group at position 2, a 3-methoxyphenoxy substituent at position 3, and a morpholin-4-ylmethyl moiety at position 6. The 3-methoxyphenoxy group introduces steric and electronic variability compared to analogs with differently substituted aryl groups .
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO6/c1-29-13-3-2-4-14(11-13)31-20-18(28)15-5-6-17(27)16(12-26-7-9-30-10-8-26)19(15)32-21(20)22(23,24)25/h2-6,11,27H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZNFPZXMJMJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core, introduction of the trifluoromethyl group, and subsequent functionalization with the morpholinylmethyl and methoxyphenoxy groups. Common synthetic routes may include:
Formation of the Chromen-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Functionalization with Morpholinylmethyl and Methoxyphenoxy Groups: These steps may involve nucleophilic substitution or coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxyphenoxy and morpholinylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antiviral activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The morpholinylmethyl group may contribute to its binding affinity and selectivity for certain receptors or enzymes. The overall mechanism may involve modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: The 3-methoxyphenoxy group in the target compound may provide better steric alignment with target receptors compared to the 2-methoxy analog .
Halogen vs.
Hydrophobic Modifications: The 4-propylphenoxy group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Morpholine Role : The morpholin-4-ylmethyl group is critical for solubility and hydrogen bonding; its absence in results in a 34% lower molecular weight and reduced complexity.
Biological Activity
7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound classified under flavonoids, specifically chromones. Its unique chemical structure, characterized by a chromenone core with various functional groups, contributes to a range of biological activities. This article provides a detailed examination of its biological activities, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable substituents:
- Hydroxy group at position 7
- Methoxyphenoxy group at position 3
- Morpholinomethyl group at position 8
- Trifluoromethyl group at position 2
These functional groups enhance its reactivity and biological interactions, making it a compound of interest in medicinal chemistry.
| Property | Description |
|---|---|
| Molecular Formula | C21H21F3N2O6 |
| Molecular Weight | 397.43 g/mol |
| Solubility | Soluble in organic solvents; moderate solubility in water |
| Stability | Stable under standard laboratory conditions |
Antioxidant Activity
Research indicates that the trifluoromethyl group significantly enhances the compound's antioxidant properties. The electron-withdrawing nature of fluorine increases the compound's metabolic stability and lipid solubility, facilitating membrane permeability and interaction with cellular targets .
Anti-inflammatory Effects
Studies have shown that this compound can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays demonstrated that it exhibits moderate inhibitory effects on COX-2 and LOX pathways, suggesting its potential as an anti-inflammatory agent .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it showed promising results against the MCF-7 breast cancer cell line, indicating potential anticancer activity. The mechanism appears to involve modulation of apoptotic pathways and inhibition of cancer cell proliferation .
Neuroprotective Effects
The morpholinomethyl substituent enhances the compound's ability to cross the blood-brain barrier, suggesting potential neuroprotective effects. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
Case Studies and Research Findings
- Antioxidant Study : A study evaluated the antioxidant capacity of various chromone derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .
- Cytotoxicity Assay : In vitro tests on MCF-7 cells revealed an IC50 value of approximately 15 μM for this compound, indicating effective cytotoxicity against breast cancer cells.
- Enzyme Inhibition : Kinetic studies demonstrated that this compound could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 19.2 μM and 13.2 μM respectively, highlighting its potential for treating Alzheimer's disease through cholinergic modulation .
Synthesis Pathways
The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves several steps:
- Formation of Chromenone Core : The initial step involves the condensation of salicylaldehyde with a β-ketoester under acidic conditions to form the chromenone backbone.
- Introduction of Methoxyphenoxy Group : This is achieved through nucleophilic aromatic substitution using 3-methoxyphenol.
- Attachment of Morpholinomethyl Group : The morpholine moiety is introduced via nucleophilic substitution with an appropriate alkylating agent.
- Trifluoromethylation : Finally, trifluoromethylation can be performed using suitable reagents to complete the synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
